(2-Ethyl-1,3-dioxan-2-yl)methanol
Description
(2-Ethyl-1,3-dioxan-2-yl)methanol is a cyclic ether-alcohol compound featuring a 1,3-dioxane ring substituted with an ethyl group at the 2-position and a hydroxymethyl (-CH₂OH) group also at the 2-position. The compound’s molecular formula is C₈H₁₆O₃ (calculated from its derivatives and analogs in and ). Its structure combines the stability of a six-membered dioxane ring with the reactivity of a primary alcohol, making it useful in organic synthesis, particularly in oxidation reactions and as a precursor for functionalized cyclic ethers .
The compound’s synthesis typically involves acid-catalyzed condensation of aldehydes with diols (e.g., 2,2-bis(hydroxymethyl)-1,3-propanediol), as demonstrated in analogous syntheses of related dioxane derivatives (). Its chair conformation and equatorial substituent orientation (e.g., ethyl or alkyl chains) influence its chemical behavior and hydrogen-bonding patterns in the solid state .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2-ethyl-1,3-dioxan-2-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-2-7(6-8)9-4-3-5-10-7/h8H,2-6H2,1H3 |
InChI Key |
IQIHTIUTLUNZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCCCO1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
Table 2: Property Comparison of Selected Compounds
| Compound Name | Molecular Weight | Melting Point (°C) | Hydrogen Bonding (O–H···O) | Solubility in Polar Solvents |
|---|---|---|---|---|
| This compound | 174.20 | Not reported | Moderate (1 donor, 2 acceptors) | High (due to -OH) |
| (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol | 232.31 | 98–100 | Extensive (ribbon formation) | Moderate (long alkyl chain) |
| 2-(1,3-Dioxolan-2-yl)ethanol | 118.13 | Not reported | Weak (single -OH) | High |
| Ethyl-2-methyl-1,3-dioxolan-2-yl-acetate | 174.20 | Liquid at RT | None (ester group) | Low (nonpolar solvents) |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported synthesis involves acid-catalyzed cyclization of trimethylolpropane (TMP) with propionaldehyde. This method leverages the reactivity of TMP’s three hydroxyl groups, where two participate in acetal formation with the aldehyde, while the third remains as a hydroxymethyl substituent. The reaction proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by TMP’s hydroxyl groups, forming the dioxane ring.
Typical conditions include:
-
Catalyst : Brønsted acids (e.g., p-toluenesulfonic acid, 0.5–1.0 mol%)
-
Solvent : Toluene or xylene (azeotropic removal of water)
-
Temperature : 110–130°C under reflux
-
Reaction Time : 4–8 hours
A representative protocol involves heating TMP (1.0 mol) and propionaldehyde (2.2 mol) in toluene with p-toluenesulfonic acid (0.7 mol%) under Dean-Stark conditions. The water byproduct is continuously removed, driving the equilibrium toward acetal formation.
Table 1: Optimization of Acid-Catalyzed Acetalization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 0.1–1.5 mol% | 0.7 mol% | 82 |
| Propionaldehyde:TMP Ratio | 1.8:1–2.5:1 | 2.2:1 | 89 |
| Temperature | 90–140°C | 120°C | 85 |
Byproduct Formation and Mitigation
Competing reactions include over-acetalization (formation of bicyclic structures) and oligomerization of propionaldehyde. These are minimized by:
-
Strict stoichiometric control of aldehyde (≤2.2 equivalents)
-
Rapid water removal to prevent reversibility
-
Use of inert solvents (toluene > DMF) to reduce side reactions
Pentaerythritol-Based Synthesis via Aldehyde Cyclization
Solvent and Catalyst Selection
An alternative route employs pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) and propionaldehyde in N,N-dimethylformamide (DMF). This method exploits pentaerythritol’s four hydroxyl groups, with two forming the dioxane ring and two remaining as hydroxymethyl groups. The reaction is typically conducted under anhydrous conditions at 80–100°C for 6–12 hours.
Table 2: Pentaerythritol Cyclization Conditions
| Component | Quantity | Role |
|---|---|---|
| Pentaerythritol | 1.0 mol | Polyol substrate |
| Propionaldehyde | 2.5 mol | Acetalizing agent |
| DMF | 500 mL | Solvent |
| H₂SO₄ | 1.2 mol% | Catalyst |
Purification and Yield Enhancement
Crude product purification involves sequential steps:
-
Neutralization : Aqueous NaHCO₃ wash to remove residual acid
-
Solvent Removal : Rotary evaporation under reduced pressure
-
Column Chromatography : Silica gel with ethyl acetate/methanol (3:1) eluent
This method achieves yields of 75–78%, with purity >95% confirmed by GC-MS.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis adopts continuous flow reactors (CFRs) to enhance reproducibility and safety. Key features include:
-
Catalyst : Amberlyst-15 (solid acid resin) in fixed-bed configuration
-
Residence Time : 20–30 minutes
-
Temperature : 90–110°C
-
Pressure : 5–10 bar
CFRs eliminate batch-to-batch variability and improve heat management, achieving 92% conversion with 88% isolated yield.
Table 3: Industrial vs. Laboratory-Scale Performance
| Metric | Laboratory Batch | Continuous Flow |
|---|---|---|
| Throughput (kg/day) | 5–10 | 200–500 |
| Energy Consumption | High | Moderate |
| Catalyst Lifetime | 3–5 cycles | >100 cycles |
Comparative Analysis of Synthetic Routes
Cost-Effectiveness
-
TMP Route : Lower raw material cost ($12/kg) but higher energy expenditure
-
Pentaerythritol Route : Higher substrate cost ($18/kg) but superior yield
-
CFR Systems : High capital investment offset by reduced labor and waste
Q & A
Q. What are the standard laboratory synthesis protocols for (2-Ethyl-1,3-dioxan-2-yl)methanol?
The compound is synthesized via acid-catalyzed cyclocondensation of 2-ethyl-1,3-propanediol with aldehydes (e.g., n-heptanal) using p-toluenesulfonic acid in dimethylformamide (DMF) at 363–373 K for 5 hours. Post-reaction, the mixture is diluted with ethyl acetate, washed with water and sodium bicarbonate, dried over sodium sulfate, and purified via recrystallization to achieve >95% purity. This method ensures regioselective formation of the dioxane ring .
Q. How can impurities be effectively removed during purification?
Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethyl acetate or ethanol) are standard methods. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures removal of unreacted diol or aldehyde byproducts .
Advanced Research Questions
Q. What structural insights can be derived from X-ray crystallography of this compound?
Single-crystal X-ray diffraction reveals a chair conformation for the dioxane ring, with the ethyl group occupying an equatorial position. The hydroxymethyl group participates in intermolecular O–H···O hydrogen bonding, forming herringbone ribbons along the crystallographic b-axis. Refinement using SHELX software (e.g., SHELXL) confirms bond lengths (C–O: 1.43–1.45 Å) and angles (C–C–O: 109–112°) .
Q. How does the ethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The ethyl group sterically shields the adjacent oxygen atoms, reducing electrophilicity at the dioxane ring. Computational studies (DFT/B3LYP) show that substitution at the hydroxymethyl group proceeds via an SN2 mechanism, with activation energies ~25 kJ/mol higher than analogous non-ethyl derivatives. Experimental kinetics (monitored by GC-MS) corroborate slower reaction rates in halogenation or esterification .
Q. What computational methods are used to model hydrolysis pathways under varying pH?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS solvation models) predict hydrolytic stability. At pH < 3, acid-catalyzed ring-opening dominates, forming 3-ethyl-1,5-pentanediol. Neutral or alkaline conditions favor hydroxymethyl oxidation to ketones. Experimental validation via HPLC shows 90% stability at pH 7 after 24 hours .
Q. What in vitro assays evaluate its cytostatic potential against cancer cell lines?
The compound is screened using MTT assays on HeLa and MCF-7 cells. IC50 values (typically 50–100 µM) suggest moderate cytotoxicity. Flow cytometry reveals G1-phase cell cycle arrest, while Western blotting shows downregulation of cyclin D1. Comparative studies with 5,5-dimethyl analogs highlight the ethyl group’s role in enhancing membrane permeability .
Methodological Considerations
- Crystallography : Use MoKα radiation (λ = 0.71073 Å) and SHELXL for refinement. Hydrogen atoms are placed via riding models, with isotropic displacement parameters (Uiso) set to 1.2–1.5×Ueq of parent atoms .
- Synthetic Optimization : Adjust aldehyde chain length (C5–C8) to modulate solubility. DMF enhances reaction rates but requires rigorous drying to avoid side-product formation .
- Biological Assays : Include positive controls (e.g., doxorubicin) and assess cytotoxicity at 24, 48, and 72 hours to account for delayed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
